molecular formula C10H19N B12341924 1-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-N-methylethanamine

1-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-N-methylethanamine

Cat. No.: B12341924
M. Wt: 153.26 g/mol
InChI Key: NWCJTLQAJMQXJP-MXAZLMSGSA-N
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Description

1-[(1S,4R)-2-bicyclo[221]heptanyl]-N-methylethanamine is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[221]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-N-methylethanamine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclo[2.2.1]heptane derivative.

    Functionalization: Introduction of the ethanamine group through nucleophilic substitution or addition reactions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-N-methylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-N-methylethanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-[(1S,2R,4R)-Bicyclo[2.2.1]hept-2-yl]-4-(1-naphthylmethyl)piperazine: Another bicyclic compound with a similar core structure but different functional groups.

    (1S,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: A bicyclic alcohol with a similar ring system.

Uniqueness

1-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-N-methylethanamine is unique due to its specific amine functional group and stereochemistry, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

1-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-N-methylethanamine

InChI

InChI=1S/C10H19N/c1-7(11-2)10-6-8-3-4-9(10)5-8/h7-11H,3-6H2,1-2H3/t7?,8-,9+,10?/m1/s1

InChI Key

NWCJTLQAJMQXJP-MXAZLMSGSA-N

Isomeric SMILES

CC(C1C[C@@H]2CC[C@H]1C2)NC

Canonical SMILES

CC(C1CC2CCC1C2)NC

Origin of Product

United States

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